Cas no 1805418-26-1 (Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate)

Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate
-
- インチ: 1S/C9H8F2INO2/c1-4-3-5(12)7(9(14)15-2)13-6(4)8(10)11/h3,8H,1-2H3
- InChIKey: FMJGDVADMIKWCY-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)OC)N=C(C(F)F)C(C)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024453-500mg |
Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate |
1805418-26-1 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029024453-1g |
Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate |
1805418-26-1 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029024453-250mg |
Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate |
1805418-26-1 | 95% | 250mg |
$1,068.20 | 2022-04-01 |
Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate 関連文献
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylateに関する追加情報
Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate (CAS No. 1805418-26-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate, identified by its CAS number 1805418-26-1, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex therapeutic pathways. Its unique structural features, including the presence of both difluoromethyl and iodo substituents, make it a valuable building block for medicinal chemists seeking to develop novel drug candidates with enhanced pharmacological properties.
The difluoromethyl group is a well-documented pharmacophore that imparts favorable metabolic stability and lipophilicity to drug molecules. This feature is particularly important in the design of small-molecule inhibitors and activators, where sustained activity and resistance to enzymatic degradation are critical. In contrast, the iodo substituent provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are widely employed in the construction of complex heterocyclic scaffolds, enabling the rapid assembly of structurally diverse libraries for high-throughput screening.
In recent years, the demand for intermediates like Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate has surged due to advancements in synthetic methodologies and an increased focus on precision medicine. The compound’s versatility has been leveraged in the development of targeted therapies for oncology, neurology, and infectious diseases. For instance, researchers have utilized this intermediate to synthesize novel kinase inhibitors, which exhibit high selectivity for specific disease-causing enzymes while minimizing off-target effects.
The incorporation of the difluoromethyl group into drug candidates has been linked to improved pharmacokinetic profiles, including prolonged half-life and reduced susceptibility to metabolic clearance. This has been particularly advantageous in the design of long-acting injectables and oral formulations. Additionally, the presence of the iodo atom allows for post-synthetic modifications that can fine-tune solubility, bioavailability, and binding affinity. Such adaptability is essential in optimizing lead compounds during the hit-to-drug conversion process.
The synthesis of Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate typically involves multi-step organic transformations that require precise control over reaction conditions. Advanced catalytic systems and protective group strategies are often employed to ensure high yields and purity. The growing interest in flow chemistry has also enabled more efficient and scalable production methods for this intermediate, reducing solvent consumption and improving process safety.
In academic research, this compound has been explored as a precursor for investigating novel pyridine-based scaffolds with potential therapeutic applications. Studies have demonstrated its utility in generating derivatives with enhanced binding interactions at biological targets such as G protein-coupled receptors (GPCRs) and nuclear hormone receptors (NRs). The ability to rapidly modify its structure allows researchers to probe structure-activity relationships (SARs) with greater precision, accelerating the discovery of next-generation therapeutics.
The pharmaceutical industry has also recognized the commercial significance of Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate as a building block for proprietary drug candidates. Major biotechnology companies have incorporated this intermediate into their synthetic pipelines to streamline late-stage elaborations and improve time-to-market for new molecular entities (NMEs). Its widespread adoption underscores its role as a cornerstone in modern medicinal chemistry.
1805418-26-1 (Methyl 2-(difluoromethyl)-5-iodo-3-methylpyridine-6-carboxylate) 関連製品
- 400898-94-4(tert-butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate)
- 1214366-12-7(6-Chloro-5-(3-fluorophenyl)picolinic acid)
- 1936361-13-5(tert-Butyl N-[5-(hydroxymethyl)norpinan-1-yl]carbamate)
- 1352494-35-9(2-(2-Cyclohexylsulfanyl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester)
- 1888989-96-5(1-(Piperidin-3-yl)cyclobutan-1-ol)
- 2092811-89-5(Benzenamine, 2-(methylsulfonyl)-5-(2H-tetrazol-5-yl)-)
- 1704158-61-1(3-(2-nitroethenyl)thiolane)
- 2171613-45-7(2-Amino-3-(4-chloro-3-methylphenyl)propanamide)
- 2171723-76-3(4-cyclopentyl(2-hydroxyethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 303987-19-1(7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinoline-6-carboxamide)




